N-tert-Butyl-6-chloro-N'-methyl-[1,3,5]triazine-2,4-diamine
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Overview
Description
N-tert-Butyl-6-chloro-N’-methyl-[1,3,5]triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is known for its herbicidal properties and is used to control a wide range of weeds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-6-chloro-N’-methyl-[1,3,5]triazine-2,4-diamine typically involves the nucleophilic substitution of cyanuric chloride with tert-butylamine and methylamine. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality .
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-6-chloro-N’-methyl-[1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary and secondary amines, thiols, and alkoxides in solvents like ethanol or methanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Various substituted triazines depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced triazine derivatives.
Hydrolysis: Corresponding amines and triazine derivatives.
Scientific Research Applications
N-tert-Butyl-6-chloro-N’-methyl-[1,3,5]triazine-2,4-diamine has several scientific research applications:
Agriculture: Used as a selective herbicide to control broadleaf and grassy weeds in crops like maize and sorghum.
Chemistry: Employed as a building block in the synthesis of more complex triazine derivatives.
Biology: Studied for its potential effects on various biological pathways and its role as an enzyme inhibitor.
Mechanism of Action
The compound exerts its herbicidal effects by inhibiting photosynthesis in target plants. It specifically targets the photosystem II complex, blocking the electron transport chain and leading to the production of reactive oxygen species. This results in cellular damage and ultimately the death of the plant .
Comparison with Similar Compounds
Similar Compounds
Atrazine: Another triazine herbicide with similar applications but different substituents.
Simazine: Similar to atrazine but with different alkyl groups.
Terbuthylazine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
N-tert-Butyl-6-chloro-N’-methyl-[1,3,5]triazine-2,4-diamine is unique due to its specific substituents, which provide it with distinct chemical and biological properties. Its tert-butyl and methyl groups contribute to its stability and effectiveness as a herbicide, making it a valuable compound in agricultural applications .
Properties
CAS No. |
34333-27-2 |
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Molecular Formula |
C8H14ClN5 |
Molecular Weight |
215.68 g/mol |
IUPAC Name |
2-N-tert-butyl-6-chloro-4-N-methyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C8H14ClN5/c1-8(2,3)14-7-12-5(9)11-6(10-4)13-7/h1-4H3,(H2,10,11,12,13,14) |
InChI Key |
OFWPFMDXRGTHFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)NC)Cl |
Origin of Product |
United States |
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